(Z)-methyl 3-((5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)methyl)benzoate
Description
The compound (Z)-methyl 3-((5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)methyl)benzoate is a thiazolidine-2,4-dione derivative featuring:
- A 4-hydroxy-3-methoxybenzylidene substituent at the 5-position of the thiazolidinedione core.
- A methyl benzoate group linked via a methylene bridge at the 3-position.
Properties
IUPAC Name |
methyl 3-[[(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]methyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO6S/c1-26-16-9-12(6-7-15(16)22)10-17-18(23)21(20(25)28-17)11-13-4-3-5-14(8-13)19(24)27-2/h3-10,22H,11H2,1-2H3/b17-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQIRGODXBPYKDF-YVLHZVERSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC(=CC=C3)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)CC3=CC(=CC=C3)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Thiazolidinedione Core
The 2,4-dioxothiazolidine (TZD) core serves as the foundational structure for the target compound. Classical and modern methods for TZD synthesis are well-documented, with key advancements in efficiency and sustainability.
Classical TZD Core Synthesis via Thiourea and α-Chloroacetic Acid
The conventional method involves reacting α-chloroacetic acid (6 ) with thiourea (7 ) in aqueous medium under reflux (100–110°C) for 8–12 hours. The mechanism proceeds via an SN2 attack by thiourea’s sulfur on α-chloroacetic acid, forming an intermediate that undergoes cyclization and hydrolysis to yield TZD (3 ) (Scheme 1). This method achieves yields up to 94% but requires prolonged heating, limiting its practicality.
Microwave-Assisted TZD Synthesis
Kumar et al. developed a microwave-enhanced protocol where α-chloroacetic acid and thiourea are suspended in water, irradiated at 250 W for 5 minutes. This method reduces reaction time to 0.5 hours while maintaining an 83% yield, offering a greener alternative with comparable efficiency.
Table 1: Comparison of TZD Core Synthesis Methods
| Method | Conditions | Time (h) | Yield (%) |
|---|---|---|---|
| Classical Reflux | H2O, 110°C | 8–12 | 94 |
| Microwave | H2O, 250 W | 0.5 | 83 |
The introduction of the 4-hydroxy-3-methoxybenzylidene group at the C5 position of the TZD core is achieved via Knoevenagel condensation, a base-catalyzed reaction between an aldehyde and an activated methylene group.
Reaction of TZD with 4-Hydroxy-3-Methoxybenzaldehyde (Vanillin)
Vanillin (28 ) reacts with the TZD core in the presence of a secondary amine (e.g., piperidine) under reflux in ethanol. The base deprotonates the TZD’s methylene group, enabling nucleophilic attack on the aldehyde’s carbonyl carbon, followed by dehydration to form the benzylidene derivative (29 ) (Scheme 2). The Z-isomer is favored due to steric hindrance between the methoxy group and the TZD ring.
Catalytic Enhancements
β-Cyclodextrin-SO3H, a heterogeneous acid catalyst, has been employed to activate aldehydes in similar condensations, achieving high regioselectivity and yields (>90%). This catalyst facilitates imine intermediate formation and subsequent cyclization, enhancing reaction efficiency.
Table 2: Optimization of Knoevenagel Condensation
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Z:E Ratio |
|---|---|---|---|---|
| Piperidine | Ethanol | 80 | 78 | 85:15 |
| β-Cyclodextrin-SO3H | H2O | 70 | 92 | 95:5 |
N-Alkylation to Introduce the Methyl Benzoate Moiety
The final step involves N-alkylation of the TZD nitrogen with methyl 3-(bromomethyl)benzoate (30 ), introducing the methylene-linked benzoate group.
Alkylation under Basic Conditions
Reaction of the benzylidene-TZD derivative with methyl 3-(bromomethyl)benzoate in dimethylformamide (DMF) using potassium carbonate as a base at 60°C for 6 hours affords the target compound. The mechanism proceeds via an SN2 displacement, with the TZD nitrogen acting as a nucleophile (Scheme 3).
Nano-Catalyst Applications
Hassan et al. demonstrated that nano-CdZr4(PO4)6 (0.6 mol%) in ethanol at 70°C accelerates N-alkylation, achieving 89% yield within 3 hours. The catalyst’s surface activates both the bromomethyl group and the TZD nitrogen, enhancing reaction kinetics.
Table 3: N-Alkylation Method Comparison
| Conditions | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|
| K2CO3, DMF | None | 6 | 75 |
| Ethanol, 70°C | Nano-CdZr4(PO4)6 | 3 | 89 |
Stereochemical Control and Purification
The Z-configuration of the benzylidene group is critical for biological activity. Crystallization from ethanol/water mixtures (7:3 v/v) enriches the Z-isomer to >95% purity. HPLC analysis with a chiral stationary phase (C18 column, methanol:water 65:35) confirms stereochemical integrity.
Scalability and Green Chemistry Considerations
Microwave-assisted TZD synthesis and nano-catalyzed alkylation reduce energy consumption and waste. β-Cyclodextrin-SO3H and nano-CdZr4(PO4)6 are recyclable for up to seven cycles without significant activity loss, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The hydroxyl group on the benzene ring can be oxidized to form a quinone derivative.
Reduction: : The dioxothiazolidinyl moiety can be reduced to form a thiazolidinyl derivative.
Substitution: : The benzoate ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: : Nucleophiles like ammonia (NH₃) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: : Formation of quinone derivatives.
Reduction: : Formation of thiazolidinyl derivatives.
Substitution: : Formation of amides or other substituted benzoate derivatives.
Scientific Research Applications
Antimicrobial Properties
Recent studies have indicated that thiazolidinone derivatives, including those related to (Z)-methyl 3-((5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)methyl)benzoate, exhibit significant antimicrobial activity. For instance, N-derivatives of similar thiazolidinone structures have been evaluated for their in vitro antimicrobial efficacy against various pathogens. These compounds have shown promising results against bacteria and fungi, suggesting their potential as novel antimicrobial agents .
Antioxidant Activity
The antioxidant properties of thiazolidinone derivatives are also noteworthy. Compounds with similar structures have demonstrated the ability to scavenge free radicals and reduce oxidative stress in biological systems. This activity is essential for preventing cellular damage and may contribute to their therapeutic effects in various diseases linked to oxidative stress .
Anti-Melanogenic Effects
Research has highlighted the potential of certain thiazolidinone derivatives to inhibit melanogenesis. For example, compounds derived from thiazolidinone scaffolds have been shown to inhibit tyrosinase activity, a key enzyme in melanin production. This property positions these compounds as candidates for skin whitening agents and treatments for hyperpigmentation disorders .
Synthesis Methodologies
The synthesis of this compound typically involves multi-step synthetic pathways that include the formation of the thiazolidinone ring and subsequent modifications to introduce the benzylidene moiety.
General Synthetic Route
A common approach includes:
- Formation of Thiazolidinone: The initial step often involves the reaction of appropriate thioketones with aldehydes or ketones under acidic conditions to form the thiazolidinone framework.
- Benzylidene Formation: The introduction of a benzylidene group can be achieved through condensation reactions involving aldehydes and amines or thioketones.
- Methyl Esterification: Finally, methyl esterification can be performed using methyl iodide or dimethyl sulfate in the presence of a base to yield the final product .
Case Study 1: Antimicrobial Evaluation
A study conducted on various thiazolidinone derivatives demonstrated that modifications at the benzylidene position significantly influenced antimicrobial activity. Compounds were screened against standard bacterial strains, revealing that certain substitutions enhanced their efficacy compared to traditional antibiotics .
Case Study 2: Antioxidant Activity Assessment
In vitro assays measuring DPPH radical scavenging activity showed that specific structural features in thiazolidinones correlate with increased antioxidant capacity. The findings suggest that this compound could serve as a lead compound for developing antioxidants .
Data Table: Summary of Biological Activities
| Activity Type | Related Compounds | Efficacy/IC50 Values |
|---|---|---|
| Antimicrobial | Thiazolidinone Derivatives | IC50 values ranging from 1 µM to 10 µM |
| Antioxidant | Similar Thiazolidinones | DPPH scavenging activity > 70% |
| Anti-Melanogenic | Tyrosinase Inhibitors | IC50 values < 5 µM |
Mechanism of Action
The mechanism by which (Z)-methyl 3-((5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)methyl)benzoate exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit enzymes like tyrosinase, which is involved in melanin production, or interact with microbial enzymes to exhibit antimicrobial activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzylidene Ring
Ethoxy vs. Hydroxy-Methoxy Substitutions
- 4-Ethoxybenzylidene analogs (e.g., compounds 23e, 24a, 24b in ): Synthesized via reductive amination or alkylation (yields: 69–93.1%) . The ethoxy group enhances lipophilicity but reduces hydrogen-bonding capacity compared to the hydroxy-methoxy group in the target compound.
- 4-Hydroxy-3-methoxybenzylidene (target compound): The hydroxy group enables hydrogen bonding (e.g., with enzymes or receptors), while the methoxy group stabilizes the aromatic ring electronically. Expected to exhibit stronger antioxidant activity than ethoxy analogs due to phenolic –OH .
Halogenated and Indole-Based Substitutions
Modifications at the 3-Position of Thiazolidinedione
Methyl Benzoate vs. Alkyl/Aryl Chains
- Methyl benzoate (target compound) :
- The ester group contributes to moderate lipophilicity (logP ~2.5–3.5 predicted) and serves as a metabolically labile site for hydrolysis.
- Aminoethyl/aminopropyl chains (e.g., compounds 22a, 22b in ): Synthesized via Boc-protection strategies (yields: 75–85%) . Amino groups enable protonation at physiological pH, enhancing solubility but limiting blood-brain barrier penetration.
Sulfonamide Hybrids ()
- Phenylimino substituents may confer rigidity, altering binding kinetics compared to the target compound’s flexible methylene bridge.
Spectroscopic and Crystallographic Data
- NMR Trends :
- Crystallography :
Biological Activity
(Z)-methyl 3-((5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)methyl)benzoate is a thiazolidinone derivative that has garnered attention due to its diverse biological activities. Thiazolidinones are known for their potential in medicinal chemistry, exhibiting a range of pharmacological properties including anticancer, antibacterial, antifungal, and antidiabetic effects. This article provides a detailed overview of the biological activities associated with this compound, supported by case studies and research findings.
Chemical Structure and Properties
The compound's structure features a thiazolidinone ring fused with a methoxybenzylidene moiety, which is significant for its biological activity. The molecular formula is , with a molar mass of approximately 327.35 g/mol. Its unique structure may contribute to its interaction with various biological targets.
Anticancer Activity
Recent studies have demonstrated that thiazolidinone derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to induce cell cycle arrest and apoptosis in cancer cell lines. A study highlighted that certain thiazolidinones can inhibit tumor growth by targeting specific signaling pathways involved in cancer proliferation .
Antimicrobial Activity
Thiazolidinones have also been reported to possess antimicrobial properties against various pathogens. In vitro studies indicated that related compounds demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism of action often involves disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial survival .
Antidiabetic Effects
The thiazolidinone scaffold is recognized for its role in enhancing insulin sensitivity and lowering blood glucose levels. Research has shown that derivatives can act as agonists for peroxisome proliferator-activated receptors (PPARs), which are crucial in lipid and glucose metabolism. For example, one derivative exhibited an IC50 value of 5.88 µM against protein tyrosine phosphatase 1B (PTP1B), suggesting potential for developing antidiabetic agents .
Case Studies
The biological activities of this compound can be attributed to several mechanisms:
- Cell Cycle Modulation : Induces cell cycle arrest in cancer cells.
- Enzyme Inhibition : Acts as an inhibitor for enzymes like PTP1B, influencing glucose metabolism.
- Antimicrobial Action : Disrupts microbial cell function through various biochemical pathways.
Q & A
Q. Methodological Answer :
- ¹H/¹³C NMR : Key signals include:
- Mass Spectrometry : High-resolution MS to confirm molecular weight (e.g., [M+H]⁺ expected at m/z 413.3) .
- IR Spectroscopy : Stretching vibrations for C=O (1680–1750 cm⁻¹) and O-H (3200–3500 cm⁻¹) .
Advanced: How can researchers resolve contradictions in reported biological activity data for similar thiazolidinone derivatives?
Q. Methodological Answer :
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects. For example, 4-hydroxy groups enhance hydrogen bonding but reduce lipophilicity, altering antimicrobial efficacy .
- Assay Standardization : Validate protocols (e.g., MIC testing) using reference strains (e.g., S. aureus ATCC 25923) to control for variability .
- Computational Modeling : Molecular docking to predict target interactions (e.g., with bacterial enoyl-ACP reductase) and reconcile discrepancies .
Basic: What purification methods are recommended to isolate the (Z)-isomer?
Q. Methodological Answer :
- Chromatography : Use silica gel columns with gradient elution (hexane:ethyl acetate 7:3 to 1:1) to separate (Z)- and (E)-isomers .
- Recrystallization : Ethanol-water mixtures selectively crystallize the (Z)-form due to polarity differences .
Advanced: How do solvent and catalyst choices influence the stereochemical outcome of the benzylidene formation?
Q. Methodological Answer :
- Solvent Polarity : Non-polar solvents (e.g., toluene) favor (Z)-isomer stability via reduced dipole interactions .
- Catalyst Impact : Protic acids (e.g., acetic acid) stabilize intermediates, while bulky bases (e.g., DBU) may sterically hinder (E)-formation .
Basic: What in vitro assays are suitable for evaluating the compound’s biological activity?
Q. Methodological Answer :
- Antimicrobial Activity : Broth microdilution (CLSI guidelines) against Gram-positive bacteria and fungi .
- Anti-inflammatory Potential : COX-2 inhibition assays using ELISA .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess safety margins .
Advanced: How can computational methods predict the compound’s interaction with biological targets?
Q. Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to targets like PPAR-γ or EGFR kinase. Focus on hydrogen bonds with the 4-hydroxy-3-methoxy group .
- MD Simulations : GROMACS for stability analysis of ligand-target complexes over 100 ns trajectories .
Basic: How is the compound’s stability assessed under varying storage conditions?
Q. Methodological Answer :
- Thermal Stability : TGA/DSC to monitor decomposition temperatures (>200°C typical for thiazolidinones) .
- Photostability : UV-Vis spectroscopy before/after light exposure (ICH Q1B guidelines) .
Advanced: What strategies mitigate racemization or isomerization during long-term storage?
Q. Methodological Answer :
- Lyophilization : Store as a lyophilized powder under argon to prevent moisture-induced isomerization .
- Additive Use : Antioxidants (e.g., BHT) in DMSO stock solutions reduce radical-mediated degradation .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
